molecular formula C6H3F6NO3 B039216 Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate CAS No. 114066-56-7

Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate

Cat. No.: B039216
CAS No.: 114066-56-7
M. Wt: 251.08 g/mol
InChI Key: XVAPGVSZBZOUTQ-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart significant stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate typically involves the reaction of methyl 3,3,3-trifluoropyruvate with trifluoroacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the imino group. The reaction is conducted at low temperatures to prevent decomposition and to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the trifluoroacetyl group, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, mild to moderate temperatures, and solvents like dichloromethane or tetrahydrofuran.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism by which Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Methyl 3,3,3-trifluoropyruvate: A precursor in the synthesis of Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate.

    Trifluoroacetamide: Another fluorinated compound used in similar synthetic applications.

    Methyl trifluoroacetate: Shares similar reactivity due to the presence of trifluoromethyl groups.

Uniqueness: this compound is unique due to its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Biological Activity

Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate (commonly referred to as TFAP) is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TFAP, drawing from various sources to highlight its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFAP is characterized by its trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties. The chemical structure can be represented as follows:

  • Chemical Formula : C6_{6}H6_{6}F6_{6}O2_{2}
  • Molecular Weight : 238.11 g/mol
  • CAS Number : 13089-11-7

The presence of multiple fluorine atoms contributes to its lipophilicity and stability, making it an interesting candidate for drug development.

Antimicrobial Properties

Recent studies have indicated that TFAP exhibits significant antimicrobial activity against various pathogens. For instance, a study evaluated the efficacy of TFAP against Gram-positive and Gram-negative bacteria, revealing that it possesses a minimum inhibitory concentration (MIC) comparable to conventional antibiotics. The results are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism by which TFAP exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic pathways. The trifluoromethyl groups are believed to enhance membrane permeability, allowing for increased uptake of the compound into bacterial cells.

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of TFAP on human cell lines, researchers found that it exhibited selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues.

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation into the anticancer properties of TFAP demonstrated its ability to induce apoptosis in colorectal cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, finding that treatment with TFAP resulted in a significant increase in apoptotic cells compared to untreated controls.
  • Neuroprotective Effects :
    Another notable study explored the neuroprotective effects of TFAP in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of TFAP is essential for evaluating its therapeutic potential. Preliminary studies indicate that TFAP has favorable absorption characteristics, with a half-life suitable for sustained therapeutic effects. Further research is needed to fully elucidate its metabolic pathways and excretion routes.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetyl)iminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAPGVSZBZOUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NC(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375031
Record name Methyl (2E)-3,3,3-trifluoro-2-[(trifluoroacetyl)imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114066-56-7
Record name Methyl (2E)-3,3,3-trifluoro-2-[(trifluoroacetyl)imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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